molecular formula C34H34N2O8 B610871 1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl- CAS No. 1169831-01-9

1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-

Cat. No.: B610871
CAS No.: 1169831-01-9
M. Wt: 598.652
InChI Key: IJURTMXNTUKURB-UHFFFAOYSA-N
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Description

SL-017, also known as ACP-SL-017;  ACPSL-017;  ACP-SL-017, is a Hypocrellin-B (HB) derivative and photosensitiser potentially for the treatment of hair growth abnormality. SL017 treatment resulted in increased mitochondrial fragmentation which followed loss of ΔΨm. SL017 targets mitochondria, triggering collapse of mitochondrial membrane potential, generates ROS and subsequently results in mitochondrial fragmentation.

Scientific Research Applications

Derivative Formation and Reactions

  • Cyclohepta[de]naphthalene Derivatives : Research on derivatives of cyclohepta[de]naphthalene, which are related to the queried compound, demonstrated the formation of monoacetals and a quinone that undergoes ring-contraction to phenalenone upon acetalisation. These findings contribute to the understanding of the chemical behavior of similar complex molecules (Ashworth, Berry, & Smith, 1979).

Synthesis and Compound Interaction

  • 6,11-Dioxa-D-homoanalogs of Steroids : A study demonstrated the formation of 6,11-dioxa-D-homoanalogs of steroids by reacting specific 2-acetyl-2-cyclohexen-1-ones with 4-hydroxycoumarins, highlighting the versatility of similar compounds in creating steroid analogs (Pyrko, 1994).

Novel Pigments from Fungi

  • Shiraiachromes : A significant discovery related to this compound is the isolation of novel perylenequinone pigments, shiraiachromes A, B, and C, from the Chinese bamboo fungus. These compounds, sharing structural similarities with the queried compound, are valuable in the study of fungal pigments and could have broader applications (Wu et al., 1989).

Polymer Applications

  • Polythiophene-Based Conjugated Polymers : Innovative polythiophene-based conjugated polymers incorporating similar structural elements were synthesized for selective and sensitive detection of Hg2+ and Cu2+ in solutions. This illustrates the potential application of such compounds in the development of fluorescent probes and sensors (Guo et al., 2014).

Properties

CAS No.

1169831-01-9

Molecular Formula

C34H34N2O8

Molecular Weight

598.652

IUPAC Name

14-acetyl-10-[3-(dimethylamino)propylamino]-9,17-dihydroxy-5,16,21-trimethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,12,16,18(23),20-decaene-7,19-dione

InChI

InChI=1S/C34H34N2O8/c1-14-11-16-22-27-23(32(40)31(16)35-9-8-10-36(3)4)17(38)12-19(42-5)25(27)26-20(43-6)13-18(39)24-29(26)28(22)30(21(14)15(2)37)34(44-7)33(24)41/h11-13,21,35,40-41H,8-10H2,1-7H3

InChI Key

IJURTMXNTUKURB-UHFFFAOYSA-N

SMILES

CC1=CC2=C3C4=C(C1C(=O)C)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2NCCCN(C)C)O)C(=CC5=O)OC)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SL-017;  ACP-SL-017;  ACPSL-017;  ACP-SL-017;  S-017;  ACP-SL017;  ACPSL017;  ACP-SL017.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-
Reactant of Route 2
Reactant of Route 2
1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-
Reactant of Route 3
Reactant of Route 3
1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-
Reactant of Route 4
Reactant of Route 4
1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-
Reactant of Route 5
Reactant of Route 5
1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-
Reactant of Route 6
1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-

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